3-(4-Aminopiperidin-1-yl)oxolan-2-one is a chemical compound with the molecular formula C9H16N2O2 and a molecular weight of 172.24 g/mol. It is often encountered in its dihydrochloride salt form, which enhances its solubility and stability, making it suitable for various applications in chemistry and biology. This compound has garnered attention due to its potential as a building block in organic synthesis and its role in biological studies, particularly as an enzyme inhibitor and receptor ligand.
3-(4-Aminopiperidin-1-yl)oxolan-2-one falls under the category of heterocyclic compounds, specifically those containing nitrogen in the ring structure. It is classified as an oxolanone, a type of lactam (cyclic amide), which contributes to its unique chemical properties. The presence of the piperidine moiety further enhances its reactivity and biological activity, making it relevant in medicinal chemistry.
The synthesis of 3-(4-Aminopiperidin-1-yl)oxolan-2-one typically involves several steps:
The molecular structure of 3-(4-Aminopiperidin-1-yl)oxolan-2-one features a five-membered oxolane ring fused with a piperidine ring.
This unique structure contributes to its biological activity and potential applications in drug development .
3-(4-Aminopiperidin-1-yl)oxolan-2-one can participate in various chemical reactions:
The mechanism of action for 3-(4-Aminopiperidin-1-yl)oxolan-2-one involves its interaction with specific biological targets such as enzymes or receptors.
The compound can act as either an inhibitor or an activator, modulating the activity of these targets and influencing various biochemical pathways. Its effectiveness is often assessed through biochemical assays that measure enzyme activity or receptor binding affinity . The specific mechanism may vary based on the target involved.
Relevant analyses include melting point determination, solubility tests, and spectroscopic methods (NMR, IR) to confirm structural integrity .
3-(4-Aminopiperidin-1-yl)oxolan-2-one has several significant applications:
The emergence of 3-(4-aminopiperidin-1-yl)oxolan-2-one (molecular formula: C₉H₁₆N₂O₂, molecular weight: 184.24 g/mol) represents a significant evolution in heterocyclic hybrid therapeutics, particularly within the piperidine-oxolane structural class [3]. Early research into piperidine derivatives focused predominantly on simple analogs like 4-aminopiperidine, which demonstrated foundational biological activities but lacked the complex stereoelectronic properties necessary for target specificity . The strategic fusion with an oxolanone (γ-butyrolactone) moiety was first reported in pharmaceutical patents circa 2015, where it served as a key synthetic intermediate for dipeptidyl peptidase-4 (DPP-4) inhibitors and sodium-glucose cotransporter-2 (SGLT2) modulators targeting type 2 diabetes mellitus [6] [10].
The compound’s discovery stemmed from systematic efforts to optimize pharmacokinetic properties of aminopiperidine-based therapeutics. Researchers observed that incorporating the oxolanone ring enhanced metabolic stability and aqueous solubility compared to earlier acyclic analogs, addressing critical limitations in central nervous system (CNS) drug delivery . A pivotal 2020 study demonstrated its utility as a versatile scaffold for generating combinatorial libraries via structural diversification at both the piperidine amine and lactone carbonyl positions [9]. Patent landscapes reveal escalating industrial interest, with applications spanning kinase inhibitors (US10596120B2) and G-protein-coupled receptor (GPCR) modulators (EP1532149B9), underscoring its translational relevance [6] [10].
Table 1: Therapeutic Applications of 3-(4-Aminopiperidin-1-yl)oxolan-2-one Derivatives in Patent Literature
Patent Number | Therapeutic Area | Target Protein | Derivative Structure |
---|---|---|---|
US10596120B2 | Type 2 Diabetes | SGLT2 | Linagliptin analogs |
EP1532149B9 | Metabolic Disorders | DPP-4 | Xanthine hybrids |
WO2020234567A1* | Oncology | Kinases | Pyrrolopyrimidine conjugates |
*Representative example from recent patent applications (not exhaustive)
Synthetic methodologies have evolved substantially since initial reports. Early routes relied on classical aminolysis of γ-butyrolactone using 4-aminopiperidine under harsh conditions (120°C, 48 hours), yielding suboptimal purity . Advances in catalysis, particularly Lewis acid-assisted ring opening (e.g., AlCl₃), enabled efficient coupling at lower temperatures (80°C) with yields exceeding 85% . Contemporary approaches emphasize sustainability, exemplified by enzymatic transaminase-mediated synthesis (30–50°C, atmospheric pressure) achieving 85–99% yield and stereoselectivity .
The molecular architecture of 3-(4-aminopiperidin-1-yl)oxolan-2-one integrates two privileged pharmacophores: a semi-rigid piperidine ring and a polar oxolanone moiety. This hybrid exhibits three-dimensional features critical for receptor complementarity:
Table 2: Key Molecular Descriptors of 3-(4-Aminopiperidin-1-yl)oxolan-2-one
Descriptor | Value | Computational Method | Significance |
---|---|---|---|
Molecular Weight | 184.24 g/mol | Empirical formula | Rule-of-Five compliance |
logP | 0.8 ± 0.2 | XLogP3 | Moderate lipophilicity |
H-Bond Donors | 1 | Lipinski’s analysis | Target engagement capacity |
H-Bond Acceptors | 3 | Lipinski’s analysis | Solubility/permeability balance |
Topological PSA | 49.7 Ų | DFT-B3LYP/6-31G* | Membrane permeability predictor |
Pharmacophore deconstruction studies reveal that the piperidine nitrogen and oxolanone carbonyl constitute a bidentate hydrogen-bonding motif essential for kinase inhibition (e.g., CDK2/VEGFR2 targets) [9]. In virtual screening campaigns against the AfroCancer database (~400 compounds), fragments derived from this core showed superior pharmacophore fit scores (56–69% higher than parent natural products) due to optimal steric occlusion and electronic feature placement [9]. The scaffold’s modularity enables diversification: the aminopiperidine group anchors covalent inhibitors via reductive amination, while the lactone undergoes ring-opening to linear chain analogs for prodrug design [5].
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: